Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a 3,4,5-triethoxybenzamido substituent at position 5 and a phenyl group at position 3. The triethoxybenzamido moiety introduces significant steric bulk and electron-donating effects, which may enhance solubility and influence binding interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(3,4,5-triethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O7S/c1-5-35-20-14-17(15-21(36-6-2)24(20)37-7-3)25(32)29-26-22-19(16-39-26)23(28(34)38-8-4)30-31(27(22)33)18-12-10-9-11-13-18/h9-16H,5-8H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDLBOCDKYWREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a triethoxybenzamido substituent. Its molecular formula is C₁₅H₁₉N₃O₅S, with a molecular weight of approximately 357.39 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 4-oxo-3-phenyl derivatives have demonstrated activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies have explored the anticancer potential of thieno[3,4-d]pyridazine derivatives. Ethyl 4-oxo-3-phenyl compounds have shown promise in inhibiting cancer cell proliferation in vitro. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 18.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of Ethyl 4-oxo-3-phenyl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within bacteria and cancer cells.
- DNA Interaction : It might intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells.
Case Studies and Research Findings
A notable study published in the Journal of Medicinal Chemistry evaluated the structure-activity relationship (SAR) of thieno[3,4-d]pyridazine derivatives. The researchers synthesized a series of analogs and tested their biological activities against various pathogens and cancer cell lines. The findings highlighted the importance of the phenyl and ethoxy substituents in enhancing biological activity.
Another investigation focused on the pharmacokinetics of these compounds, revealing favorable absorption characteristics and moderate bioavailability in animal models.
Comparison with Similar Compounds
Key Structural Variations
The table below compares the target compound with analogs differing in substituents at position 5 and/or 3:
*Estimated based on structural similarity to BA94301 with adjustment for ethoxy vs. methoxy groups.
Structure-Activity Relationship (SAR) Insights
Electron-Donating vs. In contrast, analogs with trifluoromethyl (e.g., ) or chloro (e.g., ) substituents exhibit electron-withdrawing effects, which may improve metabolic stability but reduce solubility. The propenamido linker in BA94301 introduces conjugation, possibly affecting rigidity and π-π stacking interactions.
Lipophilicity and Solubility: Ethoxy groups in the target compound likely improve aqueous solubility compared to methoxy (BA94301) or trifluoromethyl () analogs.
Steric Effects: The triethoxybenzamido group imposes significant steric bulk, which may limit binding to sterically constrained targets compared to smaller substituents like methylamino .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the thieno[3,4-d]pyridazine core followed by functionalization of the 5-position with 3,4,5-triethoxybenzamido groups. Key steps include:
- Core Formation : Cyclocondensation of thiophene derivatives with hydrazines or diazonium salts to construct the fused thienopyridazine ring .
- Amidation : Coupling the 5-amino group with 3,4,5-triethoxybenzoyl chloride under Schotten-Baumann conditions (e.g., using DCM as a solvent and triethylamine as a base) .
- Esterification : Ethyl ester introduction via nucleophilic substitution or Steglich esterification .
Q. Optimization Strategies :
- Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
- Temperature Control : Maintain 70–80°C during amidation to prevent side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Core Formation | Hydrazine hydrate, EtOH, reflux | 60–70% | Byproduct formation due to over-cyclization |
| Amidation | 3,4,5-Triethoxybenzoyl chloride, DCM, TEA | 50–65% | Hydrolysis of benzamido group under acidic conditions |
| Esterification | Ethyl chloroformate, K₂CO₃, acetone | 70–85% | Competing O- vs. N-alkylation |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion [M+H]⁺ and fragments (e.g., loss of CO₂Et group at m/z 315) .
- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (C=O at ~1715 cm⁻¹ for ester, ~1680 cm⁻¹ for amide) .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>95% required for bioassays) .
Advanced Research Questions
Q. How does the substitution pattern of the 3,4,5-triethoxybenzamido group influence binding affinity to biological targets?
Methodological Answer: The triethoxybenzamido group’s steric and electronic properties modulate interactions with targets like kinases or GPCRs. To establish structure-activity relationships (SAR):
- Synthetic Analogues : Prepare derivatives with varied alkoxy groups (e.g., methoxy, propoxy) or halogen substitutions .
- Biological Assays :
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses. The triethoxy group’s hydrophobicity enhances pocket occupancy in kinase ATP-binding sites .
Q. What strategies resolve contradictory bioactivity data across cellular models?
Methodological Answer: Contradictions often arise from differences in cell permeability, metabolic stability, or off-target effects. Address this by:
- Permeability Assessment : Use Caco-2 cell monolayers or PAMPA to quantify passive diffusion .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in live cells .
- Orthogonal Assays : Validate results using CRISPR knockouts or siRNA silencing of putative targets .
Q. How can computational chemistry predict pharmacokinetic properties and metabolic stability?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), H-bond donors/acceptors, and PSA (polar surface area). For this compound:
- Metabolic Sites : Identify labile groups (e.g., ester hydrolysis via esterases) using MetaSite .
- Density Functional Theory (DFT) : Calculate redox potentials to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated) .
Q. What crystallographic techniques validate the compound’s 3D conformation for target interaction studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
